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Compound of Interest

Compound Name: 2-Ethyl-5-methylpyrazine

Cat. No.: B082492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for
2-Ethyl-5-methylpyrazine, a key flavoring agent found in a variety of food products. The
information is compiled and presented to meet the needs of researchers, scientists, and
professionals involved in drug development and safety assessment.

Executive Summary

2-Ethyl-5-methylpyrazine is a heterocyclic aromatic compound that contributes to the flavor
profile of many cooked and roasted foods. Toxicological evaluation of this compound and its
structural analogs indicates a low order of acute and subchronic toxicity. While it is not found to
be mutagenic in bacterial systems, some related pyrazine derivatives have shown potential for
clastogenicity in mammalian cells in vitro. The primary route of metabolism in rats involves the
oxidation of the ethyl and methyl side chains.

Acute and Subchronic Toxicity

The toxicological profile of 2-Ethyl-5-methylpyrazine and its close structural analog, 2-ethyl-3,
(5 or 6)-dimethylpyrazine, has been evaluated in acute and subchronic oral toxicity studies.

Acute Oral Toxicity

The median lethal dose (LD50) provides an indication of the acute toxicity of a substance. For
2-Ethyl-5-methylpyrazine, the oral LD50 in rats has been reported as 900 mg/kg body weight.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b082492?utm_src=pdf-interest
https://www.benchchem.com/product/b082492?utm_src=pdf-body
https://www.benchchem.com/product/b082492?utm_src=pdf-body
https://www.benchchem.com/product/b082492?utm_src=pdf-body
https://www.benchchem.com/product/b082492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, was found to have an oral
LD50 of 460 mg/kg body weight in rats.[1][2]

Table 1: Acute Oral Toxicity Data

Route of

Compound Test Species L . LD50
Administration
2-Ethyl-5-
] Rat Oral 900 mg/kg bw
methylpyrazine
2-ethyl-3,(5 or 6)-
Rat Oral 460 mg/kg bw[1][2]

dimethylpyrazine

Subchronic Oral Toxicity

Subchronic toxicity studies provide information on the potential adverse effects of repeated
exposure to a substance over a longer period. Two 90-day feeding studies in rats have been
conducted on the structural analog 2-ethyl-3,(5 or 6)-dimethylpyrazine. One study reported a
No-Observed-Adverse-Effect Level (NOAEL) of 12.5 mg/kg body weight per day for both
sexes.[1][2] A second study established a NOAEL of 17 mg/kg/day for male rats and 18
mg/kg/day for female rats.[1][2]

Table 2: 90-Day Repeated Dose Oral Toxicity Data for 2-ethyl-3,(5 or 6)-dimethylpyrazine

. . NOAEL Reference
Test Species Duration NOAEL (Male)
(Female) Study
12.5 mg/kg 12.5 mg/kg
Rat 90 days Study 1[1][2]
bw/day bw/day
Rat 90 days 17 mg/kg bw/day 18 mg/kg bw/day  Study 2[1][2]
Genotoxicity

The genotoxic potential of 2-Ethyl-5-methylpyrazine and related pyrazine derivatives has
been assessed in various assays. While no specific genotoxicity studies were found for 2-
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Ethyl-5-methylpyrazine itself, data from structurally similar compounds provide valuable
insights.

Bacterial Reverse Mutation Assay (Ames Test)

Structurally similar pyrazine derivatives have been reported as non-mutagenic in bacterial
reverse mutation assays (Ames test).[1][2] This test evaluates the potential of a substance to
induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

In Vitro Micronucleus Test

In contrast to the negative results in bacterial assays, some structurally similar pyrazine
derivatives have been reported to be clastogenic in mammalian cells in vitro.[1][2] The in vitro
micronucleus test assesses the potential of a substance to cause chromosomal damage, which
can manifest as the formation of micronuclei in the cytoplasm of treated cells. Positive results in
assays with Chinese Hamster Ovary (CHO) cells have been reported for some pyrazines.[1]

Table 3: Summary of Genotoxicity Data for Structurally Similar Pyrazine Derivatives

Assay Test System Result

Bacterial Reverse Mutation Salmonella typhimurium, )
o ) Non-mutagenic[1][2]
Assay (Ames Test) Escherichia coli

) ) Mammalian cells (e.g., CHO )
In Vitro Micronucleus Test Is) Clastogenic[1]
cells

Metabolism and Toxicokinetics

In rats, 2-Ethyl-5-methylpyrazine and other alkyl-substituted pyrazines are primarily
metabolized through the oxidation of their aliphatic side chains.[1][3] This process leads to the
formation of corresponding carboxylic acid derivatives, which are then excreted, primarily in the
urine, either as such or as their glycine conjugates.[3] Ring hydroxylation can also occur as an
alternative metabolic pathway, particularly when side-chain oxidation is sterically hindered.[3]
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Metabolic pathway of 2-Ethyl-5-methylpyrazine in rats.

Signaling Pathways

The specific signaling pathways affected by 2-Ethyl-5-methylpyrazine have not been
extensively studied. However, research on other alkylpyrazines, such as tetramethylpyrazine,
suggests potential interactions with key cellular signaling cascades. Tetramethylpyrazine has
been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase
(iINOS) in microglial cells by blocking the MAPK and PI3K/Akt signaling pathways.[4] These
pathways are crucial in regulating cellular processes such as inflammation, proliferation, and
survival. Further research is needed to determine if 2-Ethyl-5-methylpyrazine exerts similar
effects.
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Potential signaling pathways affected by alkylpyrazines.

Experimental Protocols

The toxicological studies cited in this guide are generally conducted following standardized
international guidelines.

Acute Oral Toxicity (LD50) - General Protocol (Based on
OECD Guideline 425)

* Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are
used.

¢ Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not
water, withheld) for a specified period before dosing.

+ Dose Administration: The test substance is administered orally by gavage in a single dose.
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» Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days.

» Necropsy: A gross necropsy is performed on all animals at the end of the study.

o Data Analysis: The LD50 is calculated using a recognized statistical method, such as the
Probit method.

90-Day Repeated Dose Oral Toxicity - General Protocol
(Based on OECD Guideline 408)

o Test Animals: Young, healthy rats are randomly assigned to control and treatment groups
(typically 10 males and 10 females per group).

o Dose Administration: The test substance is administered daily via the diet, drinking water, or
gavage for 90 days. At least three dose levels and a control group are used.

» Clinical Observations: Detailed clinical observations are made daily. Body weight and
food/water consumption are recorded weekly.

o Hematology and Clinical Biochemistry: Blood samples are collected at termination for
analysis of hematological and clinical biochemistry parameters.

» Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and
tissues are preserved for histopathological examination.

o Data Analysis: The NOAEL is determined by identifying the highest dose at which no
statistically or biologically significant adverse effects are observed.
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Generalized experimental workflows for toxicity testing.

Bacterial Reverse Mutation Assay (Ames Test) - General
Protocol (Based on OECD Guideline 471)

o Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
and/or Escherichia coli strains (e.g., WP2 uvrA) are used.
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Metabolic Activation: The test is performed with and without a metabolic activation system
(S9 fraction from rat liver).

Exposure: The test substance is incubated with the bacterial strains in the presence or
absence of S9 mix.

Plating: The treated bacteria are plated on minimal agar plates lacking the required amino
acid (histidine for S. typhimurium, tryptophan for E. coli).

Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant
colonies is counted.

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the
number of revertant colonies.

In Vitro Micronucleus Test - General Protocol (Based on
OECD Guideline 487)

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral
blood lymphocytes) are cultured.

Exposure: The cells are exposed to the test substance at various concentrations, with and
without metabolic activation (S9 mix).

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated
cells. This ensures that only cells that have undergone mitosis are scored.

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and
micronuclei.

Scoring: The frequency of micronucleated cells in a population of binucleated cells is
determined by microscopic analysis.

Evaluation: A substance is considered clastogenic or aneugenic if it induces a significant,
dose-dependent increase in the frequency of micronucleated cells.

Conclusion
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Based on the available toxicological data, 2-Ethyl-5-methylpyrazine exhibits a low level of
acute and subchronic toxicity. While it does not appear to be mutagenic in bacterial systems,
the potential for clastogenicity in mammalian cells, as suggested by data on related pyrazines,
warrants consideration. The metabolic profile indicates efficient detoxification and excretion.
Further research is required to elucidate the specific signaling pathways that may be affected
by this compound to provide a more complete understanding of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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